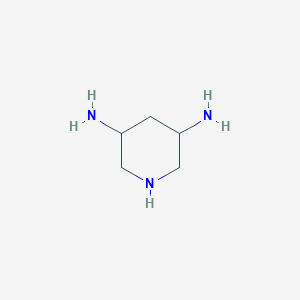

Piperidine-3,5-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H13N3 |

|---|---|

Molecular Weight |

115.18 g/mol |

IUPAC Name |

piperidine-3,5-diamine |

InChI |

InChI=1S/C5H13N3/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3,6-7H2 |

InChI Key |

VMMXQCOKHQCHHD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNCC1N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Piperidine 3,5 Diamine and Its Derivatives

Strategies for Piperidine (B6355638) Ring Formation and Functionalization

Catalytic Hydrogenation Routes

Catalytic hydrogenation represents a fundamental and widely applied strategy for the synthesis of piperidine rings from corresponding pyridine (B92270) precursors. This approach is valued for its efficiency and the use of clean hydrogen gas, often avoiding harsh reagents. asianpubs.org The choice of catalyst, solvent, and reaction conditions is critical, particularly when dealing with functionalized pyridines, to achieve selective reduction of the heterocyclic ring while preserving other substituents. asianpubs.orgrsc.org

The direct hydrogenation of pyridine and its derivatives is a primary method for producing the saturated piperidine core. researchgate.net A key route to piperidine-3,5-diamine specifically involves the multi-step reduction of a dinitropyridine precursor. For instance, the synthesis of cis-3,5-diamino-piperidine (DAP) begins with 2-chloro-3,5-dinitropyridine (B146277). nih.gov The initial step involves the reduction of the two nitro groups to form 3,5-diaminopyridine. Following protection of the newly formed amino groups, typically as a di-Boc derivative, the pyridine ring itself is hydrogenated to yield the target piperidine structure. nih.gov This sequential reduction highlights the need for careful management of reaction conditions to achieve chemoselectivity.

The aromaticity of the pyridine nucleus makes its hydrogenation challenging, often requiring elevated temperatures and significant hydrogen pressures. asianpubs.org However, advancements in catalyst technology have enabled these transformations under milder conditions. rsc.org

The success of catalytic hydrogenation is heavily dependent on the choice of catalyst. A variety of metal-based catalysts have been developed and optimized for the reduction of pyridine rings.

Palladium/Carbon (Pd/C): This is a versatile and common catalyst in organic synthesis, frequently used for hydrogenation reactions. wikipedia.orgmasterorganicchemistry.com In the synthesis of this compound precursors, 10% Pd/C is effectively used at room temperature to reduce the nitro groups of 2-chloro-3,5-dinitropyridine to form 3,5-diaminopyridine. nih.gov Pd/C is also widely used for reducing various other functional groups, making it a staple in multi-step syntheses. mdpi.com

Rhodium/Carbon (Rh/C): Rhodium catalysts are particularly effective for the hydrogenation of aromatic and heteroaromatic rings. asianpubs.org For the synthesis of the protected this compound, a 5% Rh/C catalyst is employed to reduce the di-Boc protected 3,5-diaminopyridine. This step requires more forcing conditions, such as high pressure (2200 psi) and elevated temperature (110 °C) in the presence of acetic acid, to overcome the aromaticity of the pyridine ring. nih.gov

Ruthenium/Alumina (B75360) and other Ruthenium Catalysts: Ruthenium-based catalysts are also highly active for pyridine hydrogenation. acs.org Supported ruthenium nanoparticles, for example, can facilitate the cis-hydrogenation of multi-substituted pyridines with high yields and good functional group tolerance under mild conditions. rsc.org A composite catalyst system, such as 5% Ruthenium on silica (B1680970) (Ru/SiO₂) used in conjunction with alumina (Al₂O₃) as a co-catalyst, has been reported for the effective hydrogenation of 3-pyridones to 3-hydroxypiperidines, demonstrating the potential of mixed catalyst systems. google.com

Nickel Silicide and Modified Nickel Catalysts: Representing a shift towards non-noble metal-based systems, intermetallic nickel silicide has emerged as a general hydrogenation catalyst. mdpi.com Nickel silicide catalysts have shown promise in the selective hydrogenation of unsaturated hydrocarbons and N-heterocycles. mdpi.comacs.orgresearchgate.net The modification of nickel's electronic structure by silicon atoms can inhibit undesired side reactions. researchgate.net Similarly, silica-modified Raney nickel has demonstrated excellent selectivity in the hydrogenation of quinoline (B57606) by facilitating the desorption of the partially hydrogenated product, thereby preventing overhydrogenation. nih.gov

The table below summarizes key findings for various catalysts used in the hydrogenation of pyridine and its derivatives.

Table 1: Research Findings on Catalytic Hydrogenation for Piperidine Synthesis| Catalyst | Precursor Example | Product | Key Conditions | Research Finding |

|---|---|---|---|---|

| 10% Palladium/Carbon | 2-chloro-3,5-dinitropyridine | 3,5-diaminopyridine | H₂, Room Temperature | Effective for selective reduction of nitro groups without affecting the pyridine ring. nih.gov |

| 5% Rhodium/Carbon | Boc-protected 3,5-diaminopyridine | Boc-protected this compound | 2200 psi H₂, 110 °C, Acetic Acid | Powerful catalyst for reducing the aromatic pyridine ring under high pressure and temperature. nih.gov |

| Ruthenium nanoparticles on carbon | Substituted Pyridines | cis-Piperidines | Mild pressure and temperature | Provides high yields and diastereoselectivity for the cis product; catalyst is reusable. rsc.org |

| Ruthenium/SiO₂ + Alumina | 3-pyridone | 3-hydroxypiperidine | 7 MPa H₂, 85 °C | A composite catalyst system that offers high catalytic effect at a lower cost than rhodium. google.com |

Cyclization Reactions

Cyclization reactions provide a powerful alternative to hydrogenation for constructing the piperidine ring, often allowing for the direct installation of multiple stereocenters and complex substitution patterns. These methods build the heterocyclic ring from acyclic precursors through the formation of new carbon-nitrogen or carbon-carbon bonds. nih.gov

Intramolecular cyclization strategies are among the most direct methods for forming N-heterocycles. nih.gov

Aza-Michael Reaction: The intramolecular aza-Michael reaction (IMAMR) is a valuable method for creating a carbon-nitrogen bond to form the piperidine ring. rsc.org This reaction involves the conjugate addition of an amine nucleophile to an activated olefin within the same molecule. Organocatalytic versions of this reaction have been developed to achieve high enantioselectivity. rsc.orgnih.gov For example, using a chiral amine catalyst and a co-catalyst, a series of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines can be obtained in good yields. rsc.org This approach is particularly useful in desymmetrization processes of prochiral compounds. nih.gov

Silyl-Prins Reaction: The aza-silyl-Prins reaction is a variation of the classic Prins reaction used to synthesize piperidines. wordpress.com It involves the cyclization of a homoallylic amine with an aldehyde, where an N-acyliminium ion intermediate is trapped by a pendant allylsilane nucleophile. researchgate.netnih.gov This methodology has been developed to be highly diastereoselective and has been applied to the asymmetric synthesis of diverse and enantiopure piperidines through the use of novel chiral auxiliaries attached to the homoallylic amine. nih.gov

Electrophilic Cyclization: This broad category of reactions involves the attack of a nucleophile (such as an alkene) onto an electrophile that is activated within the same molecule, leading to ring formation. nih.gov For example, the use of a stable electrophilic sulfur salt can mediate the cyclization of o-alkynyl thioanisoles to provide substituted benzo[b]thiophenes, illustrating the principle of using an external agent to trigger an intramolecular electrophilic cyclization cascade. organic-chemistry.org Similar principles can be applied to the synthesis of piperidines from appropriately functionalized acyclic precursors.

Radical cyclizations offer a distinct approach to piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. beilstein-journals.orgorganic-chemistry.org These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.

Several methods have been developed for radical-mediated amine cyclization. One approach involves a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which produces various piperidines in good yields. nih.gov Another strategy employs copper catalysis to activate an N-F bond, generating an N-radical that initiates a C-H activation and subsequent cyclization to form the piperidine ring. nih.gov Photoredox-mediated processes have also been developed, which use light to generate alkyl radicals that can engage in C-C bond formation followed by an anionic ring closure to furnish substituted piperidines. researchgate.net These methods provide powerful tools for constructing complex piperidine scaffolds from acyclic precursors. nih.gov

The table below details findings related to various cyclization methodologies for piperidine synthesis.

Table 2: Research Findings on Cyclization Reactions for Piperidine Synthesis| Reaction Type | Precursor Example | Key Reagents/Catalysts | Key Finding |

|---|---|---|---|

| Intramolecular Aza-Michael Reaction | N-tethered alkenes | Chiral amine organocatalyst, trifluoroacetic acid | Enables enantioselective synthesis of 2,5- and 2,6-disubstituted piperidines. rsc.orgrsc.org |

| Aza-Silyl-Prins Reaction | Chiral auxiliary-homoallylic amine, aldehydes | Lewis acids (e.g., InCl₃) | First asymmetric version developed, yielding enantiopure piperidines and pipecolic acid derivatives. wordpress.comnih.gov |

| Radical-Mediated Amine Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | Effective for producing various piperidines, though competitive side reactions can occur. nih.gov |

Cyclization of Diamine Precursors (e.g., 1,5-Pentanediamine)

The cyclization of linear diamine precursors, such as derivatives of 1,5-pentanediamine, represents a direct approach to the piperidine core. However, the direct cyclization of 1,5-pentanediamine itself to form this compound is not a commonly reported method. A more prevalent strategy involves the reduction of a pre-formed heterocyclic ring, which can be considered a form of cyclization from a conceptual standpoint, as it establishes the saturated piperidine ring from an aromatic precursor.

A notable example is the synthesis of cis-3,5-diamino-piperidine (DAP), a key structural mimic of 2-deoxystreptamine (B1221613) found in aminoglycoside antibiotics. nih.govucsd.edu This synthesis commences with 2-chloro-3,5-dinitropyridine. The synthetic sequence is outlined below:

Hydrogenation of the Nitro Groups: The two nitro groups of 2-chloro-3,5-dinitropyridine are reduced to amino groups. This is typically achieved through hydrogenation over a palladium on carbon (Pd/C) catalyst at room temperature. nih.gov This step yields 3,5-diaminopyridine.

Protection of the Amino Groups: The resulting amino groups are then protected, for example, as their di-Boc derivatives, to prevent side reactions in the subsequent reduction step. nih.gov

Hydrogenation of the Pyridine Ring: The protected 3,5-diaminopyridine is then subjected to high-pressure hydrogenation (e.g., 2200 psi) using a rhodium on carbon (Rh/C) catalyst in the presence of acetic acid at elevated temperatures (e.g., 110 °C) to yield the corresponding protected cis-3,5-diaminopiperidine derivative. nih.gov

This multi-step process, while not a direct cyclization of an acyclic diamine, is a crucial and well-documented method for obtaining the this compound scaffold.

Multicomponent Reactions and One-Pot Syntheses

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives.

One such example is a one-pot, three-component synthesis of 1,4-dihydropyridines, which can be subsequently reduced to the corresponding piperidines. This reaction, catalyzed by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), involves the condensation of a primary amine, a β-dicarbonyl compound, and an α,β-unsaturated aldehyde. nih.gov The resulting dihydropyridines can then be reduced with agents like sodium triacetoxyborohydride (B8407120) to afford polysubstituted piperidines with high diastereoselectivity. nih.gov While this method provides a general route to substituted piperidines, its specific application to the synthesis of this compound would require the appropriate choice of starting materials bearing amino or protected amino functionalities.

Another multicomponent approach involves the synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles. This reaction utilizes hydrazine (B178648) monohydrate, ethyl cyanoacetate, a ketone, and malononitrile (B47326) in a one-pot procedure. ichem.md Although this method yields a tetrahydropyridine (B1245486) core with amino groups, further transformations would be necessary to obtain a this compound structure.

Mannich Reactions in Piperidine Derivative Synthesis

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. This reaction has been extensively used in the synthesis of piperidine and piperidinone derivatives.

A stereoselective three-component vinylogous Mannich-type reaction has been developed for the assembly of multi-substituted chiral piperidines. oarjbp.com This reaction utilizes a 1,3-bis-silylenol ether, an aldehyde, and a chiral amine to produce a cyclized chiral dihydropyridinone, which serves as a versatile intermediate for various piperidine alkaloids. oarjbp.com

Furthermore, the intramolecular Mannich reaction is a powerful strategy for the stereoselective construction of polysubstituted piperidones. For instance, δ-amino-β-ketoesters can undergo an intramolecular Mannich reaction with an aldehyde or ketone to yield piperidones with a high degree of stereocontrol. mdma.ch The resulting piperidinones can then be further functionalized or reduced to the corresponding piperidines. While these methods are well-established for piperidine synthesis, their direct application to produce a 3,5-diamino substitution pattern would necessitate starting materials with appropriately placed amino or nitro groups.

Two-Component Intermolecular Preparations

Two-component intermolecular reactions offer another avenue for the construction of the piperidine ring. These reactions typically involve the formation of two new bonds in a single synthetic operation. A common strategy is the [5+1] annulation, where a five-atom component reacts with a one-atom component to form the six-membered ring.

Reductive amination, which involves the condensation of an amine with an aldehyde or ketone followed by reduction of the resulting imine, is a frequently employed method for C-N bond formation in the synthesis of piperidines. nih.gov While specific examples leading directly to this compound are not prevalent in the literature, this approach could be conceptually applied by using a suitably functionalized five-carbon chain with terminal electrophilic sites and a nitrogen source, or a precursor that already contains one of the amino groups.

Stereoselective Synthesis of this compound and its Stereoisomers

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Enantioselective Synthesis Strategies

Rhodium-Catalyzed Asymmetric Carbometalation

A significant advancement in the enantioselective synthesis of 3-substituted piperidines is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. This cross-coupling approach provides access to enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cn The key step involves a rhodium-catalyzed asymmetric reductive Heck-type reaction between an aryl, heteroaryl, or vinyl boronic acid and a phenyl pyridine-1(2H)-carboxylate. snnu.edu.cn This method exhibits high yields and excellent enantioselectivity with a broad tolerance for different functional groups. snnu.edu.cn

The general three-step process is as follows:

Partial reduction of pyridine to a dihydropyridine (B1217469) derivative. snnu.edu.cn

Rhodium-catalyzed asymmetric carbometalation of the dihydropyridine. snnu.edu.cn

Reduction of the resulting tetrahydropyridine to the enantioenriched 3-substituted piperidine. snnu.edu.cn

While this has been demonstrated for a variety of substituents, its application for the synthesis of chiral this compound would require the use of a dihydropyridine precursor with an amino or protected amino group at the 5-position and a subsequent introduction of the second amino group.

Chiral Ruthenium-Diamine Complexes

Chiral ruthenium-diamine complexes are well-established catalysts for asymmetric hydrogenation and transfer hydrogenation reactions. While specific applications of these complexes for the direct asymmetric synthesis of this compound are not extensively documented, their utility in the synthesis of chiral diamines and other nitrogen-containing heterocycles is well-known. For instance, a divergent asymmetric synthesis of 3,5-disubstituted piperidines has been described utilizing a Ru-catalyzed reaction, showcasing the potential of ruthenium catalysts in controlling the stereochemistry of the piperidine ring.

The following table summarizes some of the key synthetic methodologies discussed:

| Methodology | Description | Key Features | Reference(s) |

| Cyclization of Diamine Precursors | Reduction of a 3,5-diaminopyridine derivative to form the piperidine ring. | Provides access to cis-3,5-diamino-piperidine (DAP). | nih.govucsd.edu |

| Multicomponent Reactions | One-pot synthesis of polysubstituted piperidine precursors (e.g., 1,4-dihydropyridines). | High efficiency and atom economy. | nih.gov |

| Mannich Reactions | Three-component vinylogous or intramolecular reactions to form piperidinone intermediates. | Stereoselective formation of polysubstituted piperidines. | oarjbp.commdma.ch |

| Rhodium-Catalyzed Asymmetric Carbometalation | Enantioselective synthesis of 3-substituted piperidines from dihydropyridines. | High yields and excellent enantioselectivity. | snnu.edu.cn |

Chemoenzymatic Methods for Diastereoselective Transformation

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of traditional organic chemistry, has emerged as a powerful tool for constructing chiral piperidine scaffolds. Enzymes, operating under mild conditions, can catalyze transformations with high enantio- and diastereoselectivity, often obviating the need for complex protecting group strategies.

One notable approach involves the stereoselective monoamination of 1,5-diketones using ω-transaminases. researchgate.net Various enantiocomplementary ω-transaminases have been screened for this transformation, demonstrating excellent conversions and high selectivity. The resulting aminoketone undergoes a spontaneous intramolecular cyclization to form a Δ¹-piperideine intermediate. This intermediate is a crucial precursor for accessing both cis- and trans-piperidine derivatives through subsequent diastereoselective reduction steps. researchgate.net

Lipases are another class of enzymes widely used for the kinetic resolution of racemic piperidine intermediates. For instance, Candida antarctica lipase (B570770) B (CALB) has proven effective in the resolution of various piperidine derivatives. rsc.org A semi-rational engineering approach has been successfully applied to tailor CALB for the efficient enzymatic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, a key intermediate for certain pharmaceuticals. rsc.org Similarly, lipase-catalyzed resolution is a key step in the preparation of (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, a precursor for the β-lactamase inhibitor avibactam. allfordrugs.com These enzymatic resolutions typically involve the selective acylation of one enantiomer in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.comresearchgate.net

Ketoreductases (KREDs) have also been employed for the enantioselective synthesis of chiral piperidine building blocks. The reduction of N-1-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine, a key intermediate for tyrosine kinase inhibitors, can be achieved with high chiral selectivity using ketoreductase enzymes, offering an environmentally friendly alternative to traditional chemical resolution.

| Enzyme Class | Substrate | Transformation | Key Outcome | Reference |

|---|---|---|---|---|

| ω-Transaminase | 1,5-Diketones | Stereoselective monoamination and cyclization | Access to enantiopure Δ¹-piperideine precursors | researchgate.net |

| Lipase (e.g., CALB) | Racemic piperidine esters/alcohols | Kinetic resolution via selective acylation | Separation of enantiomers with high enantiomeric excess | rsc.orgallfordrugs.commdpi.com |

| Ketoreductase (KRED) | N-1-Boc-3-piperidone | Asymmetric reduction | Synthesis of (S)-1-Boc-3-hydroxypiperidine with high selectivity |

Asymmetric Reduction Approaches (e.g., using β-cyclodextrin or oxazaborolidine-catalyzed reduction)

Asymmetric reduction is a cornerstone of modern synthetic chemistry for establishing stereocenters. In the context of piperidine synthesis, these methods are applied to prochiral precursors like ketones or imines to generate chiral alcohols or amines with high enantiomeric excess.

Oxazaborolidine-Catalyzed Reduction: The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source (e.g., borane-dimethylsulfide), is a powerful and predictable method for the enantioselective reduction of ketones. insuf.orgwikipedia.orgwikipedia.org This methodology has been applied to the synthesis of substituted piperidines by reducing α-azido aryl ketones to their corresponding chiral alcohols, which serve as key intermediates. researchgate.net The oxazaborolidine catalyst coordinates to both the borane and the ketone's carbonyl oxygen, creating a rigid, chair-like transition state that directs the hydride transfer to one face of the ketone, thereby ensuring high enantioselectivity. insuf.org This method is versatile and has been used for the asymmetric reduction of a wide range of functionalized ketones, ketimines, and oximes, providing access to essential chiral building blocks for natural product synthesis. insuf.orgrsc.org

β-Cyclodextrin-Mediated Reduction: β-Cyclodextrin, a cyclic oligosaccharide, can act as a supramolecular catalyst, creating a chiral microenvironment for chemical reactions. rsc.orgrsc.org In the synthesis of piperidine precursors, β-cyclodextrin has been used to mediate the asymmetric reduction of α-azido aryl ketones. researchgate.net The hydrophobic cavity of the β-cyclodextrin molecule encapsulates the substrate, forming an inclusion complex. mdpi.com This complexation pre-organizes the substrate for a facial-selective attack by a reducing agent, such as sodium borohydride (B1222165), leading to the formation of the corresponding alcohol with significant enantiomeric excess. The use of β-cyclodextrin in aqueous media represents a green chemistry approach to asymmetric synthesis. researchgate.net

| Catalyst/Mediator | Reducing Agent | Substrate Type | Mechanism | Reference |

|---|---|---|---|---|

| Oxazaborolidine (CBS) | Borane (BH₃) | Prochiral ketones, ketimines | Catalyst-substrate complex directs hydride delivery | insuf.orgwikipedia.orgresearchgate.net |

| β-Cyclodextrin | Sodium borohydride (NaBH₄) | α-Azido aryl ketones | Supramolecular catalysis via inclusion complex formation | researchgate.netmdpi.com |

Diastereoselective Control in Synthetic Pathways

Achieving diastereoselective control is critical when multiple stereocenters are being created during a synthesis. For piperidine-3,5-diamines, this means controlling the relative stereochemistry of the two amino groups (cis or trans) as well as any other substituents on the ring.

A common strategy involves the hydrogenation or reduction of a cyclic precursor where the existing stereochemistry directs the approach of the reagent. For instance, the synthesis of cis-3,5-diamino-piperidine (DAP) derivatives can be achieved by the hydrogenation of a protected 3,5-diaminopyridine precursor. nih.govucsd.edu The hydrogenation of the pyridine ring using a catalyst like Rhodium on carbon (Rh/C) under high pressure can lead to the formation of the all-cis piperidine ring. nih.govucsd.edu Similarly, the stereoselective hydrogenation of unsaturated substituted piperidinones, followed by the reduction of the lactam group, can yield cis-configured 2,4-disubstituted piperidines. nih.gov

In chemoenzymatic routes, after the initial enantioselective amination of a 1,5-diketone to form a Δ¹-piperideine, a subsequent diastereoselective reduction is employed to establish the second stereocenter. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the presence of Lewis acids, which can mediate a conformational change in the piperideine intermediate, thus allowing access to both cis and trans diastereomers. researchgate.net

Another approach is the diastereoselective reductive cyclization of acyclic precursors. For example, amino acetals prepared via a nitro-Mannich reaction can undergo reductive cyclization where the stereochemistry established in the initial Mannich reaction is retained, controlling the final stereochemistry of the piperidine product. nih.gov Diastereoselective reductions of α-chiral, α-alkoxy tosyl hydrazones using borane reagents like catecholborane have also been developed to synthesize vicinal amino alcohols, which are important substructures and precursors for complex piperidines. uark.edu

Preparation and Separation of Stereoisomers (e.g., cis/trans mixtures, racemate separation techniques)

Even with highly selective synthetic methods, the preparation of a single, pure stereoisomer often requires a final separation or resolution step. This is particularly true when a reaction produces a mixture of diastereomers (cis/trans) or a racemic mixture of enantiomers.

The synthesis of Boc-protected cis-3,5-diamino-piperidine (DAP) highlights the preparation of a specific diastereomer, where the hydrogenation conditions are optimized to favor the cis product. nih.gov The cis-1,3-diamine configuration is noted as being important for the biological activity of these compounds as aminoglycoside mimetics. nih.govucsd.edu

For the separation of enantiomers, classical resolution using chiral resolving agents is a well-established technique. For example, a racemic mixture of 1-Boc-3-hydroxypiperidine can be resolved by forming diastereomeric salts with an agent like L-camphorsulfonic acid, which can then be separated by crystallization.

Kinetic resolution, often enzyme-catalyzed, is a highly efficient method for separating racemates. As mentioned previously, lipases are frequently used to selectively acylate one enantiomer of a racemic piperidine alcohol or amine, leaving the other enantiomer unreacted. rsc.orgmdpi.com This allows for the straightforward separation of the resulting ester from the unreacted alcohol. A non-enzymatic kinetic resolution of 2-aryl-4-methylenepiperidines has also been demonstrated using a chiral ligand such as (-)-sparteine (B7772259) in combination with n-butyllithium. acs.org This process involves the preferential deprotonation of one enantiomer, which is then quenched with an electrophile, allowing the unreacted, enantioenriched starting material to be recovered. acs.org Subsequent recrystallization of the separated products can often further enhance the enantiomeric purity. acs.org

| Technique | Description | Example Application | Reference |

|---|---|---|---|

| Diastereoselective Synthesis | Hydrogenation of a di-Boc protected 3,5-diaminopyridine using Rh/C catalyst. | Preferential formation of the cis-3,5-diamino-piperidine isomer. | nih.govucsd.edu |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent followed by crystallization. | Resolution of racemic 1-Boc-3-hydroxypiperidine using L-camphorsulfonic acid. | |

| Enzymatic Kinetic Resolution | Lipase-catalyzed selective acylation of one enantiomer in a racemic mixture. | Resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. | rsc.org |

| Non-Enzymatic Kinetic Resolution | Use of a chiral ligand/base combination to preferentially react with one enantiomer. | Resolution of 2-aryl-4-methylenepiperidines using (-)-sparteine/n-BuLi. | acs.org |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Characterization

The definitive identification and structural elucidation of piperidine-3,5-diamine require the combined application of several spectroscopic methods. While specific experimental data for this compound is not extensively published, its expected spectral characteristics can be accurately predicted based on the well-understood principles of spectroscopy and data from analogous compounds, such as the parent piperidine (B6355638) molecule and other substituted piperidines.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. Analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR spectra allows for the complete assignment of all proton and carbon signals, providing insights into connectivity and stereochemistry.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the amino groups. The protons attached to the carbons bearing the amino groups (H-3 and H-5) would be deshielded compared to those in unsubstituted piperidine. The protons at C-2, C-4, and C-6 would also exhibit characteristic chemical shifts. The -NH₂ protons would typically appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy : In the ¹³C NMR spectrum, the chemical shifts of the ring carbons are influenced by the presence of the amino substituents. The parent piperidine molecule shows signals for C2/C6 at approximately 47 ppm and C3/C5/C4 at around 27 and 25 ppm, respectively. The introduction of amino groups at the C-3 and C-5 positions would cause a significant downfield shift (deshielding) for these specific carbons due to the electronegativity of the nitrogen atom. The C-2, C-4, and C-6 carbons would experience smaller, secondary effects.

Two-Dimensional (2D) NMR : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to unambiguously assign the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons in the ring, while an HSQC spectrum would correlate each proton signal directly to its attached carbon atom.

Dynamic NMR : The piperidine ring is not static and undergoes dynamic processes like ring inversion and nitrogen inversion. nih.gov Dynamic NMR studies at variable temperatures could provide information on the energy barriers for these conformational changes, which are influenced by the substituents on the ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| H-2, H-6 | 2.8 - 3.1 (ax), 2.4 - 2.7 (eq) | 48 - 52 | Shifted due to proximity to C3/C5 amino groups. |

| H-3, H-5 | 3.0 - 3.4 | 49 - 53 | Deshielded proton attached to carbon with amino group. |

| H-4 | 1.8 - 2.1 (ax), 1.3 - 1.6 (eq) | 30 - 35 | Beta to two amino groups, expected downfield shift. |

| NH (ring) | 1.5 - 2.5 (broad) | - | Solvent and concentration dependent. |

| NH₂ | 1.2 - 2.0 (broad) | - | Solvent and concentration dependent. |

Note: These are estimated values. Actual chemical shifts can vary based on the specific isomer (cis/trans), solvent, and temperature.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in the molecule. The spectra of this compound would be characterized by vibrations of the piperidine ring and the distinct signals from the two primary amino groups.

The key expected vibrational modes include:

N-H Stretching : Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. orgchemboulder.com

C-H Stretching : Strong absorptions between 2850 and 3000 cm⁻¹ arise from the C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring. docbrown.info

N-H Bending : An N-H bending (scissoring) vibration for primary amines is expected to appear in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C-N Stretching : The stretching vibrations of the C-N bonds in aliphatic amines typically produce signals in the 1020-1250 cm⁻¹ region. orgchemboulder.com

N-H Wagging : A characteristic broad absorption due to N-H wagging is expected for the primary and secondary amines in the 665-910 cm⁻¹ range. orgchemboulder.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (CH₂) | 2850 - 3000 | Strong |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |

| CH₂ Bend (Scissoring) | 1440 - 1480 | Medium |

| C-N Stretch | 1020 - 1250 | Medium-Weak |

| N-H Wag | 665 - 910 | Broad, Strong |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) : HRMS would be employed to determine the precise mass of the molecular ion. For this compound (C₅H₁₃N₃), the expected exact mass is approximately 115.1110, allowing for unambiguous confirmation of its elemental formula.

Electrospray Ionization (ESI-MS) : ESI is a soft ionization technique that would likely generate the protonated molecular ion, [M+H]⁺, at an m/z value of approximately 116.12.

Tandem Mass Spectrometry (MS/MS) : By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be produced. Plausible fragmentation pathways for this compound would include the neutral loss of ammonia (B1221849) (NH₃, 17 Da) from a protonated amino group, or the cleavage of the ring structure, often initiated by alpha-cleavage adjacent to the ring nitrogen. matrixscience.com The analysis of these fragment ions provides confirmatory evidence for the proposed structure. researchgate.netnih.govnih.gov

Chiroptical techniques are essential for studying the stereochemistry of chiral molecules. This compound can exist as stereoisomers, making these methods particularly relevant.

Stereoisomers : The cis-isomer of this compound possesses a plane of symmetry and is therefore an achiral (meso) compound. In contrast, the trans-isomer is chiral and exists as a pair of enantiomers: (3R,5R) and (3S,5S).

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) : These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. mdpi.comnih.gov The achiral cis-isomer would be silent in CD and ORD spectroscopy. However, the individual enantiomers of the trans-isomer would produce mirror-image spectra, allowing for their differentiation and characterization. metu.edu.tracs.orgnih.gov Therefore, chiroptical methods are powerful tools for distinguishing between the stereoisomers of this compound. Vibrational Circular Dichroism (VCD) provides similar stereochemical information based on infrared absorption.

X-ray crystallography provides the most definitive structural information for a compound in its solid, crystalline state. A successful single-crystal X-ray diffraction analysis of this compound would yield a three-dimensional model of the molecule.

This technique would unambiguously determine:

The precise bond lengths and bond angles within the molecule.

The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state.

The relative stereochemistry of the amino substituents, confirming whether the crystal contains the cis or trans isomer.

The specific orientation (axial or equatorial) of the two amino groups.

The packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the amino groups.

While a crystal structure for the parent this compound is not publicly available, derivatives such as cis-3,5-diamino-piperidine (DAP) have been synthesized for biological applications, suggesting such structural studies are of significant interest. nih.govucsd.edu

Conformational Analysis of the Piperidine Ring System

The piperidine ring, like cyclohexane, is not planar and adopts a low-energy chair conformation to minimize angle and torsional strain. The presence and orientation of the amino groups at the C-3 and C-5 positions dictate the conformational preferences of the different stereoisomers.

cis-Isomer : The cis-isomer can exist in two principal chair conformations that are in equilibrium through ring inversion:

Diequatorial Conformation : Both amino groups occupy equatorial positions. This conformation is generally favored as it minimizes steric hindrance, particularly 1,3-diaxial interactions. libretexts.org

Diaxial Conformation : Both amino groups occupy axial positions. This conformer would experience significant destabilizing 1,3-diaxial interactions between the amino groups and the axial hydrogens on the ring. While intramolecular hydrogen bonding between the two axial amino groups is conceivable, the diequatorial conformer is expected to be substantially more stable.

trans-Isomer : For the trans-isomer, a chair conformation necessitates that one amino group is in an axial position while the other is in an equatorial position (axial-equatorial). Ring flipping converts it to another axial-equatorial conformation of identical energy. Therefore, the trans-isomer exists as a single, rapidly equilibrating conformation in solution.

The conformational equilibrium can also be influenced by the solvent. In polar solvents, conformations with larger dipole moments may be stabilized, and hydrogen bonding with the solvent can affect the orientation of the amino substituents.

Table 3: Summary of Conformational Analysis for this compound Isomers

| Isomer | Possible Chair Conformations | Expected Most Stable Conformer | Key Considerations |

| cis | Diequatorial, Diaxial | Diequatorial | Minimizes 1,3-diaxial steric strain. |

| trans | Axial-Equatorial | Axial-Equatorial | Both ring-flipped forms are identical in energy. |

Elucidation of Chair, Boat, and Twist-Boat Conformations

Similar to cyclohexane, the piperidine ring is not planar and adopts several non-planar conformations to relieve ring strain. The most stable and well-studied of these are the chair, boat, and twist-boat conformations. rsc.orgwikipedia.org

Chair Conformation: The chair conformation is generally the most stable form for piperidine and its derivatives. wikipedia.org In this arrangement, the carbon atoms are arranged in a puckered shape resembling a chair, which minimizes both angle strain and torsional strain. For the parent piperidine molecule, two distinct chair conformations exist due to the nitrogen atom's lone pair and N-H bond, which can occupy either an axial or an equatorial position. The equatorial conformation is generally found to be more stable in the gas phase and nonpolar solvents. wikipedia.org In this compound, the two amino groups on the ring introduce further conformational possibilities within the chair form, primarily the cis (diequatorial or diaxial) and trans (axial-equatorial) isomers. The diequatorial conformation of the cis-isomer is generally favored to minimize steric hindrance.

Boat and Twist-Boat Conformations: While less stable than the chair form, boat and twist-boat conformations are important intermediates in the process of ring inversion and can be stabilized in certain substituted piperidine derivatives. rsc.orgias.ac.in The boat conformation suffers from significant steric hindrance (bowsprit-flagpole interactions) and torsional strain from eclipsed bonds. The twist-boat (or twist) conformation is a more stable intermediate between the chair and boat forms, as it partially alleviates these unfavorable interactions. rsc.org While the chair form is the ground state, studies on substituted piperidines, such as N-acylpiperidines and certain hindered N-nitroso derivatives, have shown that twist-boat and boat conformations can be significantly populated or even become the major conformer. ias.ac.innih.govresearchgate.net For instance, computational studies on 1-phenylpiperidin-4-one (B31807) have identified chair and twist forms as co-existing species in the gas phase. osti.gov The presence of bulky substituents or specific electronic interactions can shift the conformational equilibrium away from the chair form. ias.ac.inresearchgate.net

Table 1: Conformational Characteristics of the Piperidine Ring

| Conformation | Relative Stability | Key Features |

|---|---|---|

| Chair | Most Stable | Minimizes angle and torsional strain. Exists as two rapidly interconverting forms. wikipedia.org |

| Twist-Boat | Intermediate | An intermediate in the chair-to-chair interconversion; relieves some strain of the boat form. rsc.org |

| Boat | Least Stable | High energy due to flagpole interactions and eclipsed bonds. ias.ac.in |

Influence of Substituents on Conformational Preferences and Ring Dynamics

Substituents on the piperidine ring profoundly influence its conformational equilibrium and the dynamics of ring inversion. researchgate.netrsc.org The size, polarity, and position of the substituents dictate the relative stability of axial versus equatorial orientations and can even alter the preference for chair versus non-chair conformations.

In the case of this compound, the two amino groups are the key substituents. For the cis-isomer, the chair conformation can exist with both amino groups in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are destabilizing steric clashes between axial substituents. rsc.org The trans-isomer necessarily has one amino group in an axial position and the other in an equatorial position.

The nature of the substituent on the ring nitrogen (the N-substituent) also plays a critical role. For example, in N-methylpiperidine, the equatorial conformation is strongly preferred. wikipedia.org However, bulky N-substituents, such as a tert-butyl group or an N-Boc protecting group, can introduce significant steric strain (A(1,3) strain) with substituents at the C2 and C6 positions. nih.govrsc.org This strain can force a substituent at the C2 position into an axial orientation to minimize repulsion. rsc.org In some N-acylpiperidines, this pseudoallylic strain makes the twist-boat conformation more favorable. nih.govacs.org

Furthermore, electronic effects can override steric considerations. For instance, the incorporation of fluorine atoms into a piperidine ring can lead to a preference for the axial position due to stabilizing electrostatic interactions between the fluorine and the protonated nitrogen atom. researchgate.net Similarly, in 4-substituted piperidinium (B107235) salts with polar groups like hydroxyl or fluorine, the axial conformer can be stabilized or even favored upon protonation of the ring nitrogen. nih.gov For this compound, protonation of the ring nitrogen and/or the amino substituents in a polar solvent could influence the conformational equilibrium through intramolecular hydrogen bonding or other electrostatic interactions.

Table 2: General Effects of Substituents on Piperidine Conformation

| Substituent Type | Position | General Conformational Preference | Influencing Factor |

|---|---|---|---|

| Alkyl/Aryl (e.g., -CH₃) | C-2, C-3, C-4 | Equatorial | Minimization of 1,3-diaxial steric strain. rsc.org |

| N-Acyl / N-Aryl | N-1 | Can favor axial C-2 substituents or twist-boat conformers. | A(1,3) strain (pseudoallylic strain). nih.govacs.org |

| Electronegative (e.g., -F, -OH) | C-3, C-4 | Can favor axial position, especially upon protonation. | Electrostatic interactions (e.g., C-F···N⁺). researchgate.netnih.gov |

| Amino (-NH₂) | C-3, C-5 | Diequatorial for cis-isomer is strongly favored. | Avoidance of 1,3-diaxial interactions. nih.gov |

Conformational Restriction Strategies in Molecular Systems

Controlling the three-dimensional shape of piperidine-containing molecules is a key strategy in medicinal chemistry to enhance binding affinity to biological targets and improve pharmacological properties. This is achieved by employing conformational restriction strategies that lock the flexible piperidine ring into a specific, biologically active conformation.

One effective method is the introduction of bridges across the piperidine ring. By forming bicyclic systems, the interconversion between chair and boat conformations is prevented. For example, introducing a one- or two-carbon bridge can constrain the piperidine ring into a rigid boat-like or chair-like geometry. nih.gov An example of this is the quinuclidine (B89598) moiety, which essentially locks the piperidine ring into a boat conformation and has been used to probe receptor-preferred conformations of piperidine-based ligands. nih.gov

This strategy of conformational constraint is valuable for mimicking the bioactive conformation of a molecule. For instance, piperidine nucleosides have been designed as conformationally restricted mimics of other biologically active compounds, where the piperidine core serves as a preorganized scaffold. mdpi.com By restricting the conformational freedom of the this compound scaffold, it is possible to design molecules that present their amino groups in a precise spatial orientation for optimal interaction with a biological target, such as the ribosomal RNA targeted by aminoglycoside antibiotics. nih.gov The synthesis of such rigid analogues provides valuable insight into the structure-activity relationship (SAR) and the specific geometric requirements for molecular recognition. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level, providing insights into structure, reactivity, and potential applications.

Density Functional Theory (DFT) Applications

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its electronic transport properties. Without specific DFT calculations for Piperidine-3,5-diamine, the precise energies of its frontier orbitals and the resulting band gap remain uncalculated and unreported in scientific literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, which contains two amine groups, MEP analysis would be expected to show negative potential regions around the nitrogen atoms, indicating their nucleophilic character. However, no specific MEP maps for this compound have been published.

Charge distribution analysis, such as the calculation of Mulliken atomic charges, provides a quantitative measure of the partial atomic charges within a molecule. This information is vital for understanding its polarity and intermolecular interactions. A detailed charge distribution analysis for this compound, which would quantify the partial charges on each atom, is not available in the reviewed literature.

The study of non-linear optical (NLO) properties is important for the development of materials used in optical communications and data processing. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are typically calculated using DFT methods. There are no reported theoretical or experimental NLO studies specifically focused on this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It is used to investigate hyperconjugative interactions, charge delocalization, and the stability arising from these electronic effects. An NBO analysis of this compound would offer deep insight into the interactions between the amine lone pairs and the piperidine (B6355638) ring's sigma framework. Unfortunately, such an analysis for this specific compound has not been documented in research publications.

Ab Initio Methods in Thermochemical Calculations

Ab initio quantum chemistry methods are foundational in computing the thermochemical properties of molecules from first principles, without reliance on empirical parameters. These calculations solve the electronic Schrödinger equation to determine properties such as enthalpy, entropy, Gibbs free energy, and heat capacity. nih.gov For a molecule like this compound, these methods can predict its heat of formation, a critical parameter for understanding its stability and energy content.

The process typically involves several key steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find the lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry. These are essential for determining zero-point vibrational energy (ZPVE) and thermal corrections to thermodynamic functions.

High-Level Energy Calculation: Single-point energy calculations are performed using highly accurate ab initio methods (e.g., Coupled Cluster theory) and large basis sets to achieve high precision.

To calculate the standard enthalpy of formation, theoretical values are often obtained using isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. For instance, the enthalpy of formation for a target molecule can be derived from the calculated reaction enthalpy and the known experimental enthalpies of formation for the other molecules in the isodesmic equation. mdpi.com

A study on the diperoxide of cyclohexanone illustrates this approach, where theoretical values for the enthalpy of formation were calculated using Hartree-Fock methods and various basis sets, showing good agreement with experimental data. mdpi.com Similar methodologies can be applied to this compound to obtain reliable thermochemical data, which is vital for chemical engineering and safety assessments.

Table 1: Example of Calculated Thermochemical Properties for a Related Compound (Diperoxide of Cyclohexanone)

| Calculation Method | Basis Set | Calculated Enthalpy of Formation (kcal/mol) |

|---|---|---|

| Hartree-Fock | 3-21G | -95.52 |

| Experimental | - | -96.50 |

This table demonstrates the accuracy of ab initio methods in predicting thermochemical data for cyclic compounds. Data sourced from mdpi.com.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, intermediates, and the factors that control reaction rates and outcomes.

Activation Energy and Reaction Pathway Determinations

Theoretical calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (ΔG‡). Density Functional Theory (DFT) is a commonly used method for these calculations due to its balance of accuracy and computational cost. researchgate.net

For reactions involving piperidine derivatives, such as nucleophilic aromatic substitution (SNAr), computational studies can determine the activation barriers for different pathways. nih.gov For example, in the reaction of a substituted thiophene with a secondary amine like pyrrolidine (structurally similar to piperidine), DFT calculations can elucidate the multi-step mechanism involving nucleophilic addition and subsequent catalyzed or uncatalyzed proton transfer to eliminate a leaving group. nih.gov These calculations provide quantitative predictions of activation energies, which explain the observed reaction rates and selectivity. nih.gov

Table 2: Example of Calculated Gibbs Free Energy Barriers (Activation Energies) for a Reaction Pathway

| Reaction Step | Catalyst | ΔG‡ (kcal/mol) |

|---|---|---|

| Nucleophilic Addition | None | 15.0 |

| Proton Transfer | None (Uncatalyzed) | 28.5 |

| Proton Transfer | Amine (Catalyzed) | 18.2 |

Data illustrates how computational methods can quantify activation energies for different steps in a reaction involving a cyclic amine, highlighting the effect of a catalyst. Based on principles discussed in nih.gov.

Characterization of Reaction Intermediates (e.g., Meisenheimer Complexes)

Many reactions proceed through transient intermediates. In SNAr reactions, where a nucleophile like piperidine attacks an electron-deficient aromatic ring, a key intermediate is the Meisenheimer complex. frontiersin.org This is an anionic σ-adduct formed by the addition of the nucleophile to the ring. frontiersin.org

Computational methods are invaluable for characterizing the structure and stability of these often short-lived species. researchgate.net Quantum mechanical calculations can determine the geometry, charge distribution, and spectroscopic properties of the Meisenheimer complex, confirming its role in the reaction mechanism. researchgate.net For the reaction between an amine and an electrophile like 1-fluoro-2,4-dinitrobenzene, theoretical studies confirm that the reaction proceeds through a Meisenheimer intermediate, with its formation often being the rate-determining step. researchgate.netresearchgate.net

Comparison of Catalyzed vs. Uncatalyzed Reaction Pathways

Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. Computational studies can quantitatively compare the energy profiles of catalyzed and uncatalyzed reactions. By calculating the activation barriers for both pathways, chemists can understand the efficiency of a catalyst and optimize reaction conditions.

For instance, in the intramolecular C-H amination to form piperidines, copper complexes are used as catalysts. acs.org DFT calculations can model the entire catalytic cycle, including substrate coordination, C-H activation, and product formation. These models can reveal the precise role of the catalyst's ligands and explain observed differences in reactivity and selectivity. acs.org Similarly, in SNAr reactions involving amines, a second molecule of the amine can act as a base catalyst for the proton transfer step. nih.gov Computational analysis can compare the high energy barrier of the uncatalyzed intramolecular proton transfer with the significantly lower barrier of the amine-catalyzed intermolecular process, confirming the catalytic role. nih.gov

Computational Conformational Analysis and Stability

The three-dimensional shape (conformation) of a molecule is crucial to its physical properties and biological activity. The piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. However, other conformers like boat and twist forms are also possible. rsc.org

Computational conformational analysis uses methods like DFT to calculate the relative energies of different conformers. researchgate.net For this compound, the two amino groups can be in axial or equatorial positions, leading to several possible diastereomers and conformers. Theoretical calculations can predict the most stable conformation. For the parent piperidine molecule, the chair conformer with the N-H bond in the equatorial position (Chair-Eq) is known to be slightly more stable than the axial conformer (Chair-Ax). rsc.org

Studies on substituted piperidines show that the conformational preference is a delicate balance of several factors, including:

Steric Repulsion: Bulky substituents generally prefer the less crowded equatorial position.

Electrostatic Interactions: Attractive or repulsive forces, such as charge-dipole interactions, can stabilize specific conformations. nih.gov

Hyperconjugation: Electron delocalization from a filled orbital to a nearby empty orbital can also influence stability. nih.gov

Solvation Effects: The polarity of the solvent can significantly impact the relative stability of conformers, as polar conformers are better stabilized in polar solvents. nih.gov

A comprehensive computational analysis of fluorinated piperidines using DFT (M06-2X/def2-QZVPP) demonstrated that the experimentally observed conformer could be correctly predicted in almost all cases by considering these factors. nih.gov

Table 3: Calculated Relative Stability of Piperidine Conformers

| Conformer | Method | Relative Energy (cm⁻¹) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair-Eq | VUV-MATI Spectroscopy | 0 | 0 |

| Chair-Ax | VUV-MATI Spectroscopy | 231 ± 4 | 0.66 ± 0.01 |

This table shows the experimentally determined energy difference between the equatorial and axial conformers of the parent piperidine molecule, which aligns with computational predictions. Data sourced from rsc.org.

In Silico Approaches in Molecular Design and Prediction

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. In silico (computer-based) methods are extensively used to design new molecules based on this scaffold, including derivatives of this compound, and to predict their properties and biological activities. researchgate.net

Key in silico techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule (ligand) when bound to a biological target, such as a protein receptor. nih.gov Docking algorithms score the different binding poses to estimate the binding affinity. This is used to screen virtual libraries of compounds and identify potential drug candidates. nih.gov Computational studies on piperidine-based compounds have used molecular docking to identify potent ligands for targets like the sigma-1 receptor. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical equation is developed to predict the activity of new, unsynthesized molecules. researchgate.net QSAR models have been successfully built for furan-pyrazole piperidine derivatives to predict their anticancer activity. nih.gov

Scaffold Morphing: This technique involves making modifications to a known active scaffold to improve properties like potency, selectivity, or pharmacokinetics. mdpi.com Web-based tools can generate numerous analogues of a parent molecule by applying bioisosteric replacement rules, which can then be evaluated using other in silico methods. mdpi.com

These computational approaches accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates, saving time and resources. nih.gov The this compound core, with its multiple points for chemical modification, serves as an excellent starting point for such in silico design efforts.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diperoxide of cyclohexanone |

| 1-fluoro-2,4-dinitrobenzene |

| Pyrrolidine |

Structure-Based Design Principles

Structure-based design leverages the three-dimensional structure of a molecule to design new compounds with specific biological activities. For this compound, a key design principle revolves around its function as a molecular scaffold that can mimic conserved biological structures.

A prominent example is the use of cis-3,5-diaminopiperidine (DAP) as a synthetic mimetic of 2-deoxystreptamine (B1221613) (2-DOS). nih.gov The 2-DOS scaffold is a conserved core among aminoglycoside antibiotics, which target the bacterial ribosome's decoding A-site within the 16S rRNA. nih.gov Computational and structural studies have shown that the cis-1,3-diamine configuration of 2-DOS is critical for molecular recognition, forming specific hydrogen bonds with the rRNA. nih.gov The DAP scaffold effectively mimics this arrangement, retaining the crucial cis-1,3-diamine feature necessary for RNA recognition. nih.gov This mimicry allows for the rational design of novel antibacterial agents where the less complex DAP core can be elaborated with various substituents to optimize binding affinity and biological activity. nih.gov

The principles of using the 3,5-disubstituted piperidine ring as a scaffold extend to other therapeutic targets. For instance, the cis-configuration of 3,5-disubstituted piperidines has been a foundational element in the discovery of direct renin inhibitors. nih.gov In this context, the piperidine ring serves as a rigid core to orient substituents into the S1 and S3 subpockets of the enzyme's active site. researchgate.net Computational docking and molecular dynamics simulations are employed to analyze and refine the interactions between the piperidine-based ligand and the target protein, guiding the optimization of inhibitor potency. rsc.orgrsc.org The basic nitrogen atom of the piperidine ring can also play a crucial role, often interacting with key acidic residues in an enzyme's catalytic site, such as the aspartic acid residues in aspartic proteases. nih.gov

These examples underscore a central principle in the computational design involving this compound: the use of its conformationally defined structure to present key functional groups (the diamines) in a spatially precise manner to interact with biological macromolecules like RNA or proteins. nih.govenamine.net

Computer-Aided Structure Elucidation (CASE)

Computer-Aided Structure Elucidation (CASE) is a methodology that uses computational software to determine the chemical structure of unknown compounds based on spectroscopic data. acdlabs.com The process involves interpreting experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, HSQC, HMBC), to define a set of structural constraints. technologynetworks.comslideshare.net A CASE system then generates all possible isomers that are consistent with these constraints and ranks them based on how well their predicted spectra match the experimental data. technologynetworks.com

While the fundamental structure of this compound is well-established, CASE methodologies are invaluable for confirming the constitution and stereochemistry of its newly synthesized, more complex derivatives. nih.gov For piperidine-containing molecules, which can exist as various stereoisomers and conformers, computational tools are essential. researchgate.net

The typical application involves:

Data Interpretation : Experimental 1D and 2D NMR data are used to identify atom connectivities and spatial proximities (e.g., through-bond J-couplings and through-space Nuclear Overhauser Effects, NOEs). slideshare.net

Structure Generation : The software generates a complete set of possible structures that fit the molecular formula and the NMR-derived connectivity data. technologynetworks.com

Spectral Prediction and Ranking : For each candidate structure, NMR chemical shifts are predicted using established algorithms and quantum mechanical calculations (like Density Functional Theory, DFT). researchgate.netresearchgate.net The structures are then ranked by comparing the predicted chemical shifts to the experimental values. technologynetworks.com The structure with the smallest deviation is proposed as the most likely candidate.

This approach has been successfully used to determine the structure and conformational preferences of various substituted piperidines. researchgate.netresearchgate.net By comparing computed and experimental NMR chemical shifts, researchers can confidently assign the correct structure and elucidate the dynamic behavior of the piperidine ring, such as its chair conformation and the axial/equatorial orientation of its substituents. researchgate.net

Prediction of Chemical Reactivity Sites

Computational chemistry offers powerful methods to predict the most likely sites of chemical reactivity on a molecule. For this compound, these predictions are primarily based on its electronic structure, which can be calculated using quantum mechanical methods like DFT. researchgate.net

Key computational tools for reactivity prediction include:

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO indicates regions that are most likely to donate electrons (nucleophilic sites), while the LUMO indicates regions most likely to accept electrons (electrophilic sites). researchgate.net For this compound, the nitrogen atoms of the two amino groups are expected to have the largest HOMO coefficients, identifying them as the primary nucleophilic and basic centers.

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It highlights electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. The nitrogen lone pairs of the amino groups in this compound would appear as areas of strong negative potential.

Calculated pKa Values : The protonation states of the diamine at physiological pH can be predicted computationally, which is crucial for understanding its interaction with biological targets. nih.gov

Computational Thermodynamic Studies (e.g., Enthalpies of Formation)

Computational thermodynamic studies are used to calculate the thermodynamic properties of molecules, such as their stability, conformational energies, and enthalpies of formation. These calculations provide quantitative data that can be difficult to obtain experimentally. High-level ab initio and DFT methods are employed to achieve accurate results. nih.gov

For instance, a combined experimental and computational study determined the gaseous phase enthalpies of formation for several methylpiperidines. The results, calculated using the G3MP2B3 composite method, were in excellent agreement with experimental data. nih.gov These calculations can distinguish between the stabilities of different isomers and conformers. For example, the relative energies of axial versus equatorial conformers can be determined, providing insight into the molecule's structural preferences. researchgate.net Semi-empirical methods like PM3 have also been used to calculate enthalpies of formation for piperidine derivatives to identify the most energetically stable structures. researchgate.net

The table below shows computationally derived enthalpy of formation values for related dimethylpiperidine isomers, illustrating the type of data that can be generated for this compound. nih.gov

| Compound | Computational Method | Calculated Gaseous ΔfH° (kJ·mol⁻¹) |

| cis-3,5-Dimethylpiperidine | G3MP2B3 | -107.0 |

| trans-3,5-Dimethylpiperidine | G3MP2B3 | -105.5 |

This interactive table is based on data for analogous compounds.

These computational approaches allow for the systematic evaluation of the thermodynamic properties of this compound and its derivatives, aiding in the understanding of their stability and conformational landscape.

Applications in Molecular Design and Catalysis

Piperidine-3,5-diamine as a Scaffold in Advanced Molecular Design

The piperidine (B6355638) ring, a prevalent motif in numerous pharmaceuticals, offers a three-dimensional structure that can be strategically functionalized to interact with biological targets. The diamino substitution at the 3 and 5 positions provides specific vectors for molecular interactions, making it an attractive scaffold for rational drug design.

A notable application of cis-3,5-diaminopiperidine (DAP) is its use as a synthetic mimetic of 2-deoxystreptamine (B1221613) (2-DOS), a core component of aminoglycoside antibiotics. Aminoglycosides bind to the decoding site (A-site) of bacterial 16S ribosomal RNA (rRNA), disrupting protein synthesis. The cis-1,3-diamine arrangement in the DAP ring effectively mimics the key pharmacophore of 2-DOS responsible for this interaction. researchgate.net This mimicry allows the DAP scaffold to be used in the design of novel antibacterial agents. chemrxiv.org

The primary interactions between the 2-DOS core of aminoglycosides and the rRNA A-site involve hydrogen bonds between the amino groups and specific nucleobases, such as A1493 and G1494. chemrxiv.orgresearchgate.net The DAP scaffold is designed to replicate these crucial hydrogen bonding patterns, anchoring the molecule within the RNA target. researchgate.netnih.gov By incorporating the DAP scaffold into larger molecules, researchers can create compounds that specifically target the bacterial ribosome, leading to the inhibition of translation and bacterial growth. researchgate.net The reduced chemical complexity of the DAP scaffold compared to the natural 2-DOS makes it more amenable to rapid synthetic elaboration, facilitating the development of new antibiotic candidates. researchgate.netchemrxiv.org

For instance, molecules termed DAP-triazines (DAPTs), where two DAP moieties are linked to a triazine core, have been shown to bind to the A-site of 16S rRNA and inhibit bacterial translation. nih.govchemrxiv.org The design of these molecules is a clear example of how the this compound scaffold can be utilized to achieve specific molecular interactions with a biological target.

The DAP scaffold provides an excellent platform for systematic structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of potential drug candidates. By modifying different parts of the molecule built upon the DAP core, researchers can probe the key determinants for biological activity. In the context of the DAPT antibacterial agents, the molecule can be conceptually divided into the "headpiece" (the DAP scaffold and its analogs) and the "tailpiece" (substituents on the triazine core). chemrxiv.org

SAR studies have revealed several key principles for DAPT derivatives:

The integrity of the cis-3,5-diamino fragment is crucial. Removal of one of the amino groups or a significant alteration of their spatial orientation leads to a loss of activity, confirming that the DAP moiety is indeed substituting for the 2-DOS pharmacophore. chemrxiv.org

Modifications to the DAP "headpiece" are tolerated to some extent. While the cis-1,3-diamine configuration is essential, various structural modifications on the DAP ring can be made without abolishing activity. chemrxiv.org

The "tailpiece" significantly influences antibacterial activity and cell penetration. Early DAPT compounds with simple tailpieces showed potent inhibition of in vitro translation but poor antibacterial activity. This was attributed to poor penetration of the bacterial cell wall. nih.gov By attaching aromatic moieties to the tailpiece, particularly those containing electron-withdrawing groups, the whole-cell antibacterial activity was significantly improved. chemrxiv.org Further studies showed that longer tailpieces containing two aromatic rings enhanced antibacterial activity. nih.gov

These SAR explorations, facilitated by the modular nature of the DAP scaffold, allow for an iterative process of design, synthesis, and testing, leading to the identification of lead compounds with improved pharmaceutical properties. researchgate.net

Table 1: Illustrative SAR of DAPT Derivatives

| Compound Modification | Effect on Activity | Reference |

| Removal of one amino group from DAP | Abolished activity | chemrxiv.org |

| Alteration of diamine spatial orientation | Abolished activity | chemrxiv.org |

| Simple alkyl/hydroxyl tailpieces | Poor to modest in vitro activity | nih.gov |

| Aromatic tailpieces | Potent in vitro translation inhibitors | nih.gov |

| Aromatic tailpieces with electron-withdrawing groups | Potent in vitro and whole-cell activity | chemrxiv.org |

| Extended aromatic tailpieces | Improved antibacterial activity | nih.gov |

The cis-configuration of the 3,5-diamino groups is essential for mimicking the cis-1,3-diamine arrangement of 2-DOS, which is responsible for the specific hydrogen bonding with the rRNA A-site. researchgate.netchemrxiv.orgnih.gov This specific spatial arrangement allows the molecule to fit into the binding pocket and establish the necessary interactions for biological activity. Any deviation from this cis-stereochemistry would disrupt these interactions and lead to a loss of function. chemrxiv.org

The piperidine ring itself can possess chiral centers, and the stereochemistry at these centers can further refine the molecule's interaction with its target. The precise three-dimensional arrangement of substituents on the piperidine scaffold can dictate how the molecule presents its interacting groups to the biological target, thereby influencing its potency and selectivity. The development of enantioselective syntheses for piperidine derivatives is crucial for accessing stereochemically pure compounds, which is often a requirement for therapeutic applications to avoid off-target effects and improve the therapeutic index.

This compound and Related Diamines in Catalyst Design

Chiral diamines are a well-established class of ligands in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a chemical reaction. The rigid or semi-rigid backbone of cyclic diamines, such as those based on a piperidine scaffold, can provide a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity.

The design of catalysts derived from chiral diamines generally relies on several key principles:

Coordination to a Metal Center: The two nitrogen atoms of the diamine can chelate to a metal ion, forming a stable complex. This chelation restricts the conformational flexibility of the ligand and creates a defined chiral environment.

Creation of a Chiral Pocket: The substituents on the diamine backbone and on the nitrogen atoms create a sterically hindered and electronically biased space around the metal's active site. This chiral pocket preferentially accommodates one enantiomeric transition state over the other, leading to an enantiomerically enriched product.

Bifunctional Catalysis: In some cases, one of the amino groups of the diamine can coordinate to the metal center while the other remains free to act as a Brønsted base or acid, or to form a hydrogen bond with the substrate. This cooperative action of the metal and the ligand is a hallmark of many efficient diamine-derived catalysts. nih.gov For 1,3-diamines, the primary and tertiary amine groups can act cooperatively during catalysis. nii.ac.jpacs.org

Tunability: The electronic and steric properties of the diamine ligand can be fine-tuned by varying the substituents on the nitrogen atoms or the cyclic backbone. This allows for the optimization of the catalyst for a specific reaction and substrate.

While 1,2-diamines have been extensively studied, 1,3-diamines have also emerged as effective ligands in asymmetric catalysis. nii.ac.jp The 1,3-relationship of the amino groups can provide a unique geometry and bite angle upon coordination to a metal, influencing the catalyst's reactivity and selectivity.

Chiral diamine ligands have proven to be highly effective in a range of enantioselective transformations, including asymmetric hydrogenation and enantioselective Mannich reactions.